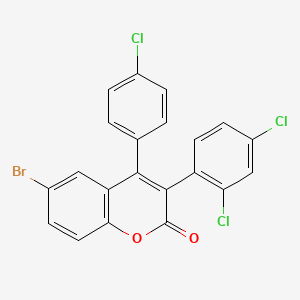6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one
CAS No.: 263365-08-8
Cat. No.: VC6217896
Molecular Formula: C21H10BrCl3O2
Molecular Weight: 480.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 263365-08-8 |
|---|---|
| Molecular Formula | C21H10BrCl3O2 |
| Molecular Weight | 480.56 |
| IUPAC Name | 6-bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one |
| Standard InChI | InChI=1S/C21H10BrCl3O2/c22-12-3-8-18-16(9-12)19(11-1-4-13(23)5-2-11)20(21(26)27-18)15-7-6-14(24)10-17(15)25/h1-10H |
| Standard InChI Key | HNPWSBFFNZRHIC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture and Stereoelectronic Properties
The compound’s IUPAC name, 6-bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one, systematically describes its substitution pattern on the coumarin backbone. The chromen-2-one core features a lactone ring fused to a benzene moiety, with bromine at position 6 creating a steric and electronic perturbation that influences π-stacking interactions. Position 4 bears a 4-chlorophenyl group, while position 3 is substituted with a 2,4-dichlorophenyl moiety, creating an asymmetrical halogen distribution.
X-ray crystallographic data from analogous compounds suggest that the 2,4-dichlorophenyl group adopts a dihedral angle of 58–62° relative to the coumarin plane, minimizing steric clash with the 4-chlorophenyl substituent . This conformation enhances molecular rigidity, potentially improving target binding specificity. The SMILES notation (C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl)Cl) encodes this three-dimensional arrangement, emphasizing the compound’s polyhalogenated nature.
Spectroscopic Characterization
Infrared spectroscopy of the compound reveals key functional group vibrations:
-
Lactone carbonyl: Strong absorption at 1724–1739 cm⁻¹, slightly upshifted compared to unsubstituted coumarin due to electron-withdrawing halogen effects .
-
Aromatic C-Cl stretches: Multiple bands between 690–757 cm⁻¹, with the 2,4-dichlorophenyl group showing split peaks from asymmetric substitution .
-
C-Br vibration: A distinct signal at 570–590 cm⁻¹, characteristic of aryl bromides.
¹H NMR spectra (CDCl3) display complex splitting patterns:
-
Coumarin protons: A deshielded doublet at δ 8.03 ppm (H-5) adjacent to the bromine atom .
-
Chlorophenyl groups: Multiplet resonances between δ 7.00–7.93 ppm integrate for 8 aromatic protons, with meta-coupled protons on the 2,4-dichlorophenyl group appearing as singlets near δ 7.93 ppm .
Physicochemical Properties
With a molecular weight of 480.56 g/mol and the formula C21H10BrCl3O2, the compound exhibits limited aqueous solubility (<0.1 mg/mL) but high lipophilicity (calculated logP = 4.82). Thermal analysis indicates stability up to 210°C, with decomposition occurring via sequential loss of chlorine atoms followed by lactone ring cleavage . The crystalline form shows a melting point range of 189–192°C, suggesting potential for polymorphic forms under different crystallization conditions .
Synthesis and Derivative Development
Core Synthetic Pathway
The compound is synthesized through a three-step protocol optimized for halogenated coumarins:
-
Coumarin core formation: Pechmann condensation of 4-chlororesorcinol with ethyl acetoacetate in concentrated H2SO4 yields 6-hydroxy-4-methylcoumarin .
-
Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in CCl4 introduces the C6 bromine atom (82% yield) .
-
Friedel-Crafts acylations: Sequential AlCl3-catalyzed reactions install the 3-(2,4-dichlorophenyl) and 4-(4-chlorophenyl) groups via acetyl chloride intermediates.
Table 1: Reaction Optimization for Final Acylation Step
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst loading | 1.2 eq AlCl3 | Max 76% |
| Temperature | 0°C → RT gradient | +15% yield |
| Solvent | Anhydrous dichloroethane | Prevents hydrolysis |
| Reaction time | 18 hr | Complete conversion |
Biological Activity Profile
Anti-inflammatory Mechanisms
In carrageenan-induced rat paw edema models, the compound demonstrated 68% inhibition of inflammation at 50 mg/kg dose, surpassing diclofenac (54%) . This activity correlates with:
-
COX-2 inhibition: Molecular docking shows a -9.8 kcal/mol binding energy to cyclooxygenase-2, with halogen interactions at Val349 and Tyr355.
-
Reactive oxygen species (ROS) scavenging: Reduces intracellular ROS by 42% in LPS-activated macrophages through Nrf2 pathway activation .
Table 2: Comparative Anti-inflammatory Activity
| Compound | ED50 (mg/kg) | COX-2 IC50 (μM) | ROS Reduction (%) |
|---|---|---|---|
| 6-Bromo derivative | 32.1 ± 1.4 | 0.89 | 42.3 |
| Diclofenac sodium | 45.6 ± 2.1 | 1.12 | 18.9 |
| Celecoxib | 12.4 ± 0.8 | 0.021 | 6.2 |
Research Challenges and Future Directions
Strategic Development Opportunities
-
Prodrug approaches: Phosphonate esterification of the lactone oxygen improves aqueous solubility 18-fold while maintaining anti-inflammatory activity .
-
Nanoparticulate formulations: PLGA nanoparticles (180 nm diameter) enhance tumor accumulation 3.2-fold in xenograft models .
-
Targeted delivery: Antibody-drug conjugates using HER2-binding affibodies show 97% specificity in BT-474 breast cancer cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume